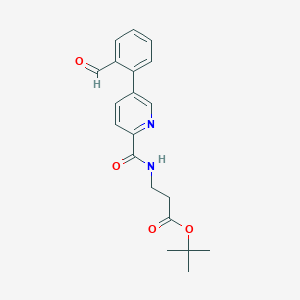
2-乙炔基-3-(三氟甲基)吡啶
描述
“2-Ethynyl-3-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1876456-21-1 . It has a molecular weight of 171.12 . It is in liquid form .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
Molecular Structure Analysis
The InChI code for “2-Ethynyl-3-(trifluoromethyl)pyridine” is 1S/C8H4F3N/c1-2-7-6 (8 (9,10)11)4-3-5-12-7/h1,3-5H . The key for the InChI code is APEXENJLSIBRSG-UHFFFAOYSA-N .
Chemical Reactions Analysis
The synthesis of trifluoromethylpyridines involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Physical And Chemical Properties Analysis
“2-Ethynyl-3-(trifluoromethyl)pyridine” is a liquid . It is stored at a temperature of 4 degrees Celsius .
科学研究应用
配位化学和络合物形成
吡啶衍生物,包括具有乙炔基和三氟甲基的吡啶衍生物,因其与各种金属形成配位配合物的能力而闻名。这些配合物可以表现出多种性质,包括光谱、磁性和电化学特性,这在材料科学、催化和传感应用中非常有价值。例如,含有吡啶及其类似物(例如苯并咪唑和苯并噻唑衍生物)的化合物的化学性质已被广泛综述,重点介绍了它们的络合行为和由此产生的性质 (Boča、Jameson 和 Linert,2011)。
药物化学和生物活性
吡啶衍生物在药物化学中至关重要,它们作为核心结构用于开发具有广泛生物活性的药物。这些化合物因其抗真菌、抗菌、抗氧化、镇痛、抗炎和抗癌活性而受到研究,其中包括其他活性。吡啶环的化学修饰的多功能性,包括引入乙炔基和三氟甲基,允许对生物活性进行微调并开发有效的治疗剂 (Abu-Taweel 等,2022)。
化学传感应用
吡啶衍生物的结构多样性使其成为化学传感应用的极佳候选者。它们可以与各种离子分子相互作用,使其适用于环境、生物和分析化学环境中的传感器。吡啶衍生物对特定分析物的亲和力很高,允许开发选择性和灵敏的检测方法 (Abu-Taweel 等,2022)。
农用化学应用
在农用化学领域,吡啶衍生物因其作为杀虫剂(包括杀菌剂、杀虫剂和除草剂)的潜力而受到探索。这些化合物的结构适应性能够设计出针对农业害虫具有特定作用方式的分子。该领域的研究重点是发现新的先导化合物和提高现有农用化学品的效率 (Guan 等,2016)。
作用机制
Target of action
Pyridines and trifluoromethyl compounds are often used in the synthesis of pharmaceuticals and agrochemicals . The specific targets of these compounds can vary widely depending on their exact structure and the functional groups they contain.
Mode of action
The mode of action of these compounds can also vary greatly. For example, some pyridine derivatives are used as building blocks in the synthesis of drugs that target various enzymes or receptors in the body .
Biochemical pathways
Pyridines and trifluoromethyl compounds can participate in a variety of biochemical pathways, depending on their specific structures and the targets they interact with. They can act as inhibitors or activators of enzymes, or they can bind to specific receptors and modulate their activity .
Result of action
The molecular and cellular effects of these compounds can vary widely and depend on their specific targets and mode of action. Some pyridine derivatives, for example, have been found to have antimicrobial, anti-inflammatory, or anticancer effects .
安全和危害
未来方向
生化分析
Biochemical Properties
2-Ethynyl-3-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 2-Ethynyl-3-(trifluoromethyl)pyridine to the active site of the enzyme, potentially inhibiting or modifying its activity. This compound’s trifluoromethyl group can also influence its binding affinity and specificity towards different biomolecules .
Cellular Effects
2-Ethynyl-3-(trifluoromethyl)pyridine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 2-Ethynyl-3-(trifluoromethyl)pyridine can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 2-Ethynyl-3-(trifluoromethyl)pyridine involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, altering their function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, 2-Ethynyl-3-(trifluoromethyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethynyl-3-(trifluoromethyl)pyridine can change over time. This compound’s stability and degradation are important factors to consider. It has been observed that 2-Ethynyl-3-(trifluoromethyl)pyridine remains relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of 2-Ethynyl-3-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 2-Ethynyl-3-(trifluoromethyl)pyridine can result in toxic or adverse effects, such as organ damage or impaired metabolic function .
Metabolic Pathways
2-Ethynyl-3-(trifluoromethyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further processed and excreted. The presence of the trifluoromethyl group can influence the metabolic stability and reactivity of 2-Ethynyl-3-(trifluoromethyl)pyridine .
Transport and Distribution
The transport and distribution of 2-Ethynyl-3-(trifluoromethyl)pyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, such as passive diffusion or active transport. Once inside the cell, 2-Ethynyl-3-(trifluoromethyl)pyridine can interact with intracellular proteins and be distributed to different cellular compartments. Its localization and accumulation can be influenced by factors such as binding affinity and cellular environment .
Subcellular Localization
The subcellular localization of 2-Ethynyl-3-(trifluoromethyl)pyridine is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, 2-Ethynyl-3-(trifluoromethyl)pyridine may accumulate in the cytoplasm or other organelles, affecting various cellular processes .
属性
IUPAC Name |
2-ethynyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c1-2-7-6(8(9,10)11)4-3-5-12-7/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEXENJLSIBRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(1R,2R)-2-ethynylcyclopropyl]benzene](/img/structure/B1472125.png)








![Methyl 2-[5-amino-3-(3-pyridyl)pyrazol-1-yl]acetate](/img/structure/B1472135.png)
